Superior Protodeboronation Stability
(2-Cyclopropylethyl)boronic acid, as a cyclopropyl-containing boronic acid, exhibits dramatically slower protodeboronation rates compared to common heteroaryl boronic acids that are prone to rapid decomposition [1]. This class-level inference, based on extensive kinetic profiling of cyclopropyl boronic acids, positions it as a more robust coupling partner for reactions requiring extended reaction times or elevated temperatures [1].
| Evidence Dimension | Half-life for protodeboronation (t0.5) |
|---|---|
| Target Compound Data | t0.5 > 1 week at pH 12, 70 °C |
| Comparator Or Baseline | 2-Pyridylboronic acid: t0.5 ≈ 25-50 s at pH 7, 70 °C; 5-Thiazolylboronic acid: t0.5 ≈ 25-50 s at pH 7, 70 °C |
| Quantified Difference | >1,000-fold longer half-life |
| Conditions | Aqueous-organic conditions; NMR and DFT kinetic analysis |
Why This Matters
This stability translates to higher and more reproducible yields in cross-coupling reactions, reducing reagent waste and process optimization costs.
- [1] Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. J. Am. Chem. Soc. 2016, 138, 9145-9157. View Source
